molecular formula C16H20F3N3O2 B6576992 N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide CAS No. 1207012-11-0

N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Cat. No.: B6576992
CAS No.: 1207012-11-0
M. Wt: 343.34 g/mol
InChI Key: OGZLNNSXEWMTQY-UHFFFAOYSA-N
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Description

N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with benzyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Trifluoroethyl Groups: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides. The trifluoroethyl group can be added through similar substitution reactions using trifluoroethyl halides.

    Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide by reacting the substituted piperidine with appropriate carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dicarboxamide, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the benzyl group may participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N4-methylpiperidine-1,4-dicarboxamide
  • N1-benzyl-N4-ethylpiperidine-1,4-dicarboxamide
  • N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxylate

Uniqueness

N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in scientific and industrial fields.

Properties

IUPAC Name

1-N-benzyl-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZLNNSXEWMTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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